molecular formula C9H12ClF2N B2856719 1-(2,6-Difluoro-3-methylphenyl)ethanamine;hydrochloride CAS No. 2416235-19-1

1-(2,6-Difluoro-3-methylphenyl)ethanamine;hydrochloride

Cat. No. B2856719
CAS RN: 2416235-19-1
M. Wt: 207.65
InChI Key: BQMQHQLWIVKOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,6-Difluoro-3-methylphenyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 1309602-31-0 . It has a molecular weight of 193.62 . The IUPAC name for this compound is 1-(2,6-difluorophenyl)ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “1-(2,6-Difluoro-3-methylphenyl)ethanamine;hydrochloride” is 1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal .

Scientific Research Applications

Photoaffinity Probes and Limitations

The use of 3-aryl-3-(trifluoromethyl)diazirines, similar in structure to 1-(2,6-Difluoro-3-methylphenyl)ethanamine hydrochloride, in photoaffinity probes has been investigated. These compounds undergo photolysis to produce photoinsertion products, which can be reversed through base-catalyzed elimination and hydrolysis, limiting their utility in obtaining primary sequence data in biological systems due to the instability of the photoinsertion products (Platz et al., 1991).

Chiral, Conformationally Mobile Ligands

Research into N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine and related compounds demonstrates the synthesis of ligands that form chiral, pseudo C3-symmetric complexes with metal salts, showing potential for conformational mobility and electrophilic coordination sites. These findings could have implications for the development of chiral separation techniques or catalysts utilizing the structure similar to 1-(2,6-Difluoro-3-methylphenyl)ethanamine hydrochloride (Canary et al., 1998).

Synthesis of Novel Chromanes

The reaction of certain chromenes with 1-morpholinocyclopentene under specific conditions led to the synthesis of novel 2,3,4-trisubstituted chromanes. This research demonstrates the potential for 1-(2,6-Difluoro-3-methylphenyl)ethanamine hydrochloride and related compounds in the synthesis of complex organic structures with potential pharmaceutical applications (Korotaev et al., 2017).

Applications as Fluorinating Agents

The use of compounds similar to 1-(2,6-Difluoro-3-methylphenyl)ethanamine hydrochloride as fluorinating agents has been explored. These studies focus on the replacement of hydroxyl groups with fluorine atoms, highlighting the potential utility of such compounds in the synthesis of fluorinated organic molecules, which are of great interest in medicinal chemistry and materials science (Bergmann & Cohen, 1970).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2,6-difluoro-3-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(10)8(6(2)12)9(5)11;/h3-4,6H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKVOSUBFSHGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluoro-3-methylphenyl)ethanamine;hydrochloride

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